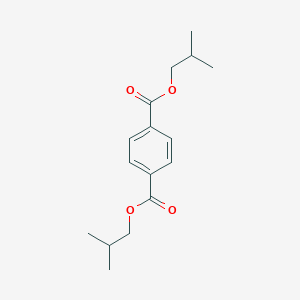

Diisobutyl terephthalate

Vue d'ensemble

Description

Diisobutyl terephthalate (DIBP) is a phthalate ester having the structural formula C6H4(COOCH2CH(CH3)2)2 . It is formed by the esterification of isobutanol and phthalic anhydride . This and other phthalates are used as plasticizers due to their flexibility and durability .

Synthesis Analysis

DIBP is synthesized by a double nucleophilic acyl substitution reaction between phthalic anhydride and isobutanol, using various acids as a catalyst, such as sulfuric acid, sulfonated graphene, or iron (III) chloride . Water is a byproduct .Molecular Structure Analysis

Diisobutyl terephthalate contains total 42 bond(s); 20 non-H bond(s), 8 multiple bond(s), 8 rotatable bond(s), 2 double bond(s), 6 aromatic bond(s), 1 six-membered ring(s), and 2 ester(s) (aromatic) .Chemical Reactions Analysis

Phthalates, including DIBP, are extensively used as additives in the production of plastics and related products . They can migrate easily from these products into the environment and pollute food, water, and air .Physical And Chemical Properties Analysis

DIBP has a density of 1.0±0.1 g/cm3, a boiling point of 300.1±10.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.6 mmHg at 25°C . It has an enthalpy of vaporization of 54.0±3.0 kJ/mol and a flash point of 156.6±8.5 °C .Applications De Recherche Scientifique

Polymer Blending

Diisobutyl terephthalate can be used in the blending of polymers. For instance, poly(butylene terephthalate) can be improved by blending it with thermoplastic polyurethane. This blend has been found to have higher impact toughness, while its tensile and flexural strengths are lower than for the neat poly(butylene terephthalate) .

Material Science

In the field of material science, diisobutyl terephthalate plays a crucial role. It is used in the synthesis of novel biodegradable poly(butylene adipic acid/terephthalate-co-glycolic acid) (PBATGA) copolyester . This copolyester has improved oxygen and water vapor barrier character, and better hydrophilicity when compared with PBAT .

Chemical Synthesis

Diisobutyl terephthalate is used in chemical synthesis. It is used in the production of various chemicals and materials .

Biodegradable Polymers

Diisobutyl terephthalate is used in the production of biodegradable polymers. These polymers combine excellent biodegradability provided from aliphatic polyesters and good properties from aromatic polyesters .

Automotive Components

Poly(butylene terephthalate), produced by polycondensation of terephthalic acid or dimethyl terephthalate with 1,4-butanediol using special catalysts, has high tensile and flexural strength, high-temperature deviation, low moisture absorption, and good size stability. PBT does well with injection molding, blow molding, or extrusion processes. Its main applications include automotive exterior components, under-hood parts .

Electrical Components

Poly(butylene terephthalate) is also used in the production of electrical components such as connectors and fuse covers .

Mécanisme D'action

Target of Action

Diisobutyl terephthalate (DIBP) is a phthalate ester, primarily used as a plasticizer due to its flexibility and durability . The primary targets of DIBP are the peroxisome proliferator-activated receptors (PPARs), specifically PPARγ . PPARs are ligand-activated nuclear transcription factors that play crucial roles in regulating cellular differentiation, development, and metabolism .

Mode of Action

The effects of DIBP exposure are mainly realized through its activation of PPARγ . Upon activation, PPARγ regulates the transcription of specific genes, leading to changes in cellular function . DIBP is first converted into the hydrolytic monoester monoisobutyl phthalate (MIBP) in the body .

Biochemical Pathways

DIBP affects the PPARγ pathway . The activation of PPARγ by DIBP can lead to changes in gene expression and subsequent alterations in cellular function . The metabolism of DIBP to MIBP can further undergo oxidation to either 2OH-MiBP or 3OH-MiBP .

Pharmacokinetics

DIBP can be absorbed via oral ingestion and dermal exposure . Once absorbed, it is metabolized to MIBP, which is then excreted primarily via urine . The majority of the DIBP dose is excreted in the first 24 hours, with less than 1% excreted on the second day . The elimination half-time of MIBP is approximately 3.9 hours .

Result of Action

The activation of PPARγ by DIBP can lead to changes in gene expression and subsequent alterations in cellular function . This can potentially disrupt normal cellular processes and lead to adverse health effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of DIBP. For instance, the presence of DIBP in various consumer products can lead to widespread human and environmental exposure . Furthermore, DIBP has been detected in food and measured in humans, indicating its pervasive presence in the environment . This widespread exposure can potentially increase the risk of adverse health effects associated with DIBP .

Safety and Hazards

Orientations Futures

Biodegradation of phthalates using microorganisms could play a significant role . This work will provide an overview of phthalate pollution and biodegradation as a sustainable approach for their removal from major environmental matrixes, along with the challenges and future research perspectives for the clean-up of phthalates .

Propriétés

IUPAC Name |

bis(2-methylpropyl) benzene-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-5-7-14(8-6-13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQKWPGAPADIOSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=C(C=C1)C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171962 | |

| Record name | Terephthalic acid, diisobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Diisobutyl terephthalate | |

CAS RN |

18699-48-4 | |

| Record name | Diisobutyl terephthalate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18699-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Terephthalic acid, diisobutyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018699484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terephthalic acid, diisobutyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diisobutyl terephthalate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.632 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

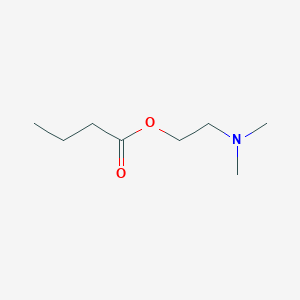

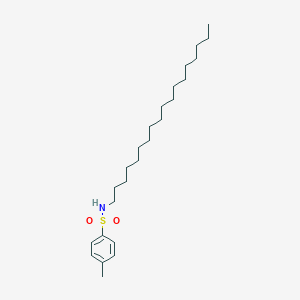

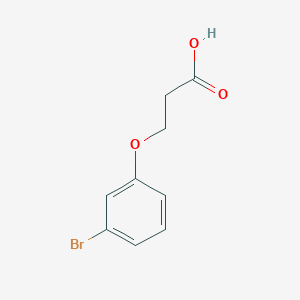

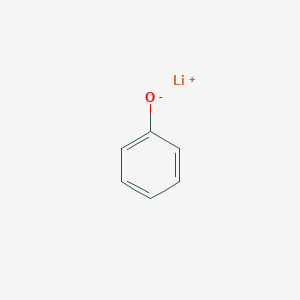

Feasible Synthetic Routes

Q & A

Q1: The research paper focuses on identifying xanthine oxidase inhibitors from soy sauce. Why is the presence of diisobutyl terephthalate in soy sauce notable in this context?

A1: While the research paper itself doesn't delve into the specific properties of diisobutyl terephthalate, its identification in soy sauce is notable for two primary reasons:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.